molecular formula C9H8N2O B167792 1H-indole-3-carboxamide CAS No. 1670-85-5

1H-indole-3-carboxamide

Cat. No. B167792
CAS RN: 1670-85-5
M. Wt: 160.17 g/mol
InChI Key: LSGKMZLPZFPAIN-UHFFFAOYSA-N
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Description

1H-indole-3-carboxamide is an indole-based compound . It is a key intermediate in the synthesis of various biologically active compounds . It has been found in many synthetic drug molecules and has been the focus of many researchers in the study of pharmaceutical compounds .


Synthesis Analysis

Indole 2 and 3-carboxamides have been synthesized using various strategies . For instance, Shi et al. synthesized the indole 3-carboxamide derivatives using oxalyl chloride, DMF, and Et3N as the base . A palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has also been developed for the rapid synthesis of indole-3-carboxamide skeletons .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Indole derivatives have been the focus of many researchers due to their biological properties and their potential to be the target .

Scientific Research Applications

1. Multicomponent Reactions in Organic Chemistry

1H-indole-3-carboxamide and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

2. Biological and Clinical Applications

Indole derivatives, including 1H-indole-3-carboxamide, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

3. Anticancer Agents

Indole derivatives are associated with properties of inducing apoptosis and disturbing tubulin assembly. They are also associated with the inhibition of NFkB/mTOR/PI3K/AkT and regulation of estrogen-mediated activity .

4. Antimicrobial Agents

1H-indole-3-carboxamide derivatives have been evaluated for their antimicrobial properties against various pathogens, including MRSA (ATCC 43300), Klebsiella pneumoniae (ATCC 700603), A. baumannii (ATCC 19606), Candida albicans (ATCC 90028), and Cryptococcus neoformans (ATCC 208821) .

5. Enzyme Inhibitors

1H-indole-3-carboxamide derivatives have been found to be strong enzyme inhibitors. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . These derivatives have shown interaction against HLGP, HIV-1, and renin enzyme .

6. Free Radical Scavenger

Indole-3-carbinol, a derivative of 1H-indole-3-carboxamide, has been reported as a free radical scavenger. It has been associated with a variety of benefits including chemoprevention of cancers of the endometrium, lung, mammary tissue, tongue, colon, and liver in various animal models .

7. Kinase Inhibitors

Indazole derivatives, which can be synthesized from 1H-indole-3-carboxamide, are gaining attention in medicinal chemistry as kinase inhibitors. Kinases are proteins that play a crucial role in cell signaling and metabolism. Therefore, inhibiting their activity can be beneficial in treating various diseases, including cancer .

8. Synthesis of Diverse Heterocycles

1H-indole-3-carboxamide is a versatile building block in synthesis, providing access to diverse heterocycles such as tryptolines, spiropyrans, indolines, oxindoles, and spirocycles . These compounds have various applications in medicinal chemistry and the development of materials with energy storage and biomedical applications .

Safety And Hazards

According to the safety data sheet, 1H-indole-3-carboxamide should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It is recommended to use personal protective equipment as required .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGKMZLPZFPAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366920
Record name 1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-3-carboxamide

CAS RN

1670-85-5
Record name 1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

eq-Quinolizidin-2-ylmethylamine (D12) was reacted with indole-3-carboxylic acid chloride using the method of Description 1b) to afford N-(eq-quinolizidin-2-ylmethyl) indole-3-carboxamide as a white solid (55%).
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Synthesis routes and methods II

Procedure details

CSI (0.578 mL, 6.63 mmol) was added dropwise to a solution of indole (777 mg, 6.63 mmol) in dry CH3CN (125 mL) at 0° C., and the mixture stirred at 0° C. for 1 h. Water (10 mL) was added, with HCl (1 drop, conc. aq), and the mixture heated to 100° C. for 2 h with stirring, then stirred at RT for 2.5 h, then refrigerated over the weekend. The reaction mixture was then evaporated to dryness, recrystallized from aqueous acetonitrile, filtered, and dried under vacuum overnight to provide 1H-indole-3-carboxylic acid amide (700 mg, 66% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
745
Citations
S Ölgen, Z Kiliç, AO Ada, T Çoban - Journal of Enzyme Inhibition …, 2007 - Taylor & Francis
We have previously reported on the synthesis of novel indole derivatives where some compounds showed significant antioxidant activity. Here, we report the synthesis of novel N–H …
Number of citations: 27 www.tandfonline.com
L Zhang, XS Deng, GP Meng, C Zhang… - Letters in Drug …, 2018 - ingentaconnect.com
Background: As reported EGFR is a sialoglycoprotein with tyrosine kinase activity involved in control of cellular survival, multiplication, differentiation and metastasis. Dysregulation or …
Number of citations: 7 www.ingentaconnect.com
SN Wagh, VA Chatpalliwar - Letters in Drug Design & Discovery, 2023 - ingentaconnect.com
Aim: The present work has been designed to discover some novel 2-substituted -5-hydroxy-1- (1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivatives and their screening …
Number of citations: 0 www.ingentaconnect.com
K Wang, E Herdtweck, A Dömling - ACS combinatorial science, 2011 - ACS Publications
An efficient one-pot, two-step solution-phase synthetic method was developed to synthesize twenty-three 2-amino-indole-3-carboxamides (3) from 2-halonitrobenzene (1) or …
Number of citations: 13 pubs.acs.org
L Zhang, X Deng, J Wu, G Meng, C Liu, G Chen… - Chemical Research in …, 2017 - Springer
… were introduced to get 1H-indole3-carboxamide as the target … C3 position of 1H-indole-3-carboxamide scaffold. Meanwhile … the C5 position of 1H-indole-3-carboxamide scaffold with the …
Number of citations: 4 link.springer.com
AS Gandhi, A Wohlfarth, M Zhu, S Pang… - Drug testing and …, 2015 - Wiley Online Library
N‐(Adamantan‐1‐yl)‐1‐(5‐fluoropentyl)‐1H‐indole‐3‐carboxamide (STS‐135) is a new synthetic cannabinoid in herbal incense products discussed on Internet drug user forums and …
N Uchiyama, M Kawamura, R Kikura-Hanajiri… - Forensic Toxicology, 2012 - Springer
… Therefore, the structure was deduced to be N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (IUPAC name: 1-pentyl-N-tricyclo[3.3.3.1. ]dec-1-yl)-1H-indole-3-carboxamide) and …
Number of citations: 155 link.springer.com
C Noble, A Cannaert, K Linnet… - Drug Testing and …, 2019 - Wiley Online Library
… EC50 curves of 1-pentylindole-1H-indole-3-carboxamide synthetic cannabinoid derivatives for CB1 and CB2 receptors. Each data point represents the mean value and error bars depict …
G Chehardoli, A Bahmani - Molecular Diversity, 2021 - Springer
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety …
Number of citations: 11 link.springer.com
S Ölgen, PI Varol, T Çoban… - Journal of Enzyme …, 2008 - Taylor & Francis
… Since 1-benzyl-N-(2, 4-difluorobenzyl)-1H-indole-3-carboxamide 5, had 100% inhibition for SOD and 51% for LP, it can be considered that compound 5 is the most active one among all …
Number of citations: 19 www.tandfonline.com

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